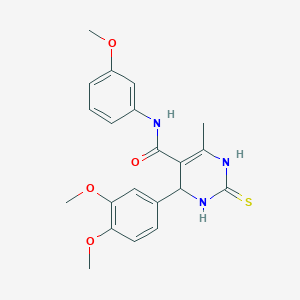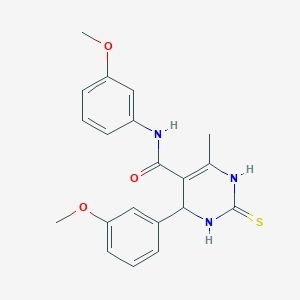
N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, commonly known as EFT-508, is a small molecule inhibitor that targets the tyrosine kinase enzyme. This molecule has gained attention in scientific research due to its potential in treating various cancers.
Wirkmechanismus
EFT-508 works by binding to the ATP-binding site of the tyrosine kinase enzyme, preventing its activation and subsequent signaling pathways that promote cancer cell growth and survival. This results in the inhibition of cancer cell proliferation and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EFT-508 has been found to have minimal toxicity and side effects on normal cells, making it a promising treatment for cancer. It has been shown to have a high selectivity for cancer cells, targeting only the tyrosine kinase enzyme that is overexpressed in cancer cells. EFT-508 has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
EFT-508 has several advantages for lab experiments, including its high selectivity for cancer cells, minimal toxicity to normal cells, and ability to enhance the effectiveness of other cancer treatments. However, its limitations include the need for further research to determine optimal dosages and treatment regimens, as well as potential resistance to the treatment by cancer cells.
Zukünftige Richtungen
Further research on EFT-508 is needed to determine its potential as a treatment for various types of cancer. Some possible future directions include:
1. Investigating the effectiveness of EFT-508 in combination with other cancer treatments, such as immunotherapy and targeted therapy.
2. Conducting clinical trials to determine the optimal dosages and treatment regimens for EFT-508 in various types of cancer.
3. Developing new formulations of EFT-508 that can improve its bioavailability and effectiveness.
4. Investigating the potential of EFT-508 in treating other diseases that involve the tyrosine kinase enzyme, such as autoimmune disorders and inflammatory diseases.
5. Studying the mechanism of resistance to EFT-508 in cancer cells and developing strategies to overcome it.
Synthesemethoden
EFT-508 can be synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with ethyl 2-oxo-4-phenylbutanoate, followed by the reaction of the resulting compound with 6-methylpyrimidin-2-amine in the presence of a base. The final product is obtained through a purification process using chromatography.
Wissenschaftliche Forschungsanwendungen
EFT-508 has shown potential as an effective treatment for various types of cancer, including solid tumors and lymphomas. It has been found to inhibit the growth and proliferation of cancer cells by targeting the tyrosine kinase enzyme, which is involved in cell signaling pathways that promote cancer cell survival and growth.
Eigenschaften
Molekularformel |
C20H20FN3O3 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20FN3O3/c1-3-27-16-11-7-6-10-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
InChI-Schlüssel |
OXBRFMRCKCEEIG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295276.png)
![3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295277.png)
![4-[4-(4-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295279.png)

![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)
![4-[4-(3-Methoxyphenyl)-3-methyl-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B295294.png)




![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)

